N-(3-Triethoxysilylpropyl)ethylenediamine
Overview
Description
N-(3-Triethoxysilylpropyl)ethylenediamine: is an organosilane compound widely used in various industrial and scientific applications. It is a clear, colorless to light yellow liquid that is highly reactive due to the presence of both amine and silane functional groups. This compound is known for its ability to act as a coupling agent, promoting adhesion between organic and inorganic materials.
Safety and Hazards
Mechanism of Action
Target of Action
N-(3-Triethoxysilylpropyl)ethylenediamine, also known as N1-(3-(Triethoxysilyl)propyl)ethane-1,2-diamine, is primarily used as an organic ligand for the surface modification of materials . Its primary targets are surfaces such as silica gel and carbon nanotubes .
Mode of Action
This compound interacts with its targets through a process known as silanization . It forms a covalent bond with the surface of the target material, modifying its properties. For example, it can react with fluorinated carbon nanotubes (F-CNT) to form aminoalkylalkoxysilane functionalized carbon nanotubes .
Result of Action
The primary result of this compound’s action is the modification of the surface properties of the target material. For instance, it has been used to uptake heavy metal ions from silica gel . It can also functionalize carbon nanotubes, potentially enhancing their utility in various applications .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For example, the process of silanization is typically carried out under specific conditions of temperature and pH. Additionally, the presence of moisture can influence the hydrolysis and condensation reactions involved in silanization .
Biochemical Analysis
Biochemical Properties
N-(3-Triethoxysilylpropyl)ethylenediamine plays a significant role in biochemical reactions due to its ability to form stable bonds with various biomolecules. It interacts with enzymes, proteins, and other biomolecules through its amine groups, which can form covalent bonds with carboxyl groups on proteins and other biomolecules. This interaction is crucial for the immobilization of enzymes on solid supports, enhancing their stability and reusability .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism by interacting with cell surface receptors and intracellular proteins. For instance, it has been used to modify the surface of silica nanoparticles, which can then be used to deliver drugs or other therapeutic agents to specific cells, thereby influencing cellular functions .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins through its amine groups, leading to enzyme inhibition or activation. Additionally, it can influence gene expression by interacting with DNA or RNA molecules. These interactions can result in changes in cellular functions and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can undergo hydrolysis in the presence of water, leading to the formation of silanol groups. These silanol groups can further react with other biomolecules, potentially altering the compound’s effects on cellular functions. Long-term studies have shown that the compound can have sustained effects on cellular functions, depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can enhance cellular functions and promote cell growth. At high doses, it can cause toxic effects, including cell death and tissue damage. These threshold effects are crucial for determining the safe and effective use of the compound in various applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can interact with enzymes and cofactors involved in metabolic processes, influencing metabolic flux and metabolite levels. For example, it can enhance the activity of certain enzymes by stabilizing their structure, leading to increased metabolic activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. The compound’s distribution within cells can affect its overall activity and function, making it essential to understand these processes for effective application .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can be localized to the cell membrane, where it can interact with cell surface receptors, or to the nucleus, where it can influence gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(3-Triethoxysilylpropyl)ethylenediamine can be synthesized through the reaction of 3-chloropropyltriethoxysilane with ethylenediamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane groups. The general reaction scheme is as follows:
Cl-(CH2)3-Si(OEt)3+H2N-CH2CH2NH2→this compound+HCl
Industrial Production Methods: In industrial settings, the synthesis of this compound is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The reaction mixture is typically purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: The silane groups in N-(3-Triethoxysilylpropyl)ethylenediamine can undergo hydrolysis in the presence of water, leading to the formation of silanols and subsequent condensation to form siloxane bonds.
Condensation: The compound can react with other silanes or silanols to form siloxane networks, which are essential in the formation of cross-linked polymeric structures.
Amination: The amine groups can participate in various amination reactions, including the formation of amides and imines.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions, often catalyzed by acids or bases.
Condensation: Silanols or other silane compounds, typically under mild heating.
Amination: Carboxylic acids, aldehydes, or ketones, often under reflux conditions.
Major Products:
Hydrolysis: Silanols and siloxanes.
Condensation: Cross-linked siloxane polymers.
Amination: Amides and imines.
Scientific Research Applications
Chemistry: N-(3-Triethoxysilylpropyl)ethylenediamine is used as a coupling agent to enhance the adhesion between organic polymers and inorganic substrates, such as glass, metals, and ceramics. It is also employed in the surface modification of nanoparticles to improve their dispersion in polymer matrices.
Biology and Medicine: In biological research, this compound is used to functionalize surfaces for the immobilization of biomolecules, such as enzymes and antibodies, facilitating the development of biosensors and diagnostic devices.
Industry: Industrially, this compound is used in the formulation of adhesives, sealants, and coatings to improve their mechanical properties and durability. It is also utilized in the production of reinforced composites and as a primer for paints and coatings.
Comparison with Similar Compounds
- N-(3-Trimethoxysilylpropyl)ethylenediamine
- N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane
- 3-Aminopropyltriethoxysilane
Comparison: N-(3-Triethoxysilylpropyl)ethylenediamine is unique due to its triethoxysilyl group, which provides better hydrolytic stability compared to trimethoxysilyl analogs. This stability is advantageous in applications where prolonged exposure to moisture is expected. Additionally, the presence of two amine groups enhances its reactivity and versatility in forming various chemical bonds, making it more effective in coupling and surface modification applications.
Properties
IUPAC Name |
N'-(3-triethoxysilylpropyl)ethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H28N2O3Si/c1-4-14-17(15-5-2,16-6-3)11-7-9-13-10-8-12/h13H,4-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INJVFBCDVXYHGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCNCCN)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H28N2O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
191718-72-6 | |
Record name | 1,2-Ethanediamine, N1-[3-(triethoxysilyl)propyl]-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=191718-72-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4074647 | |
Record name | 1,2-Ethanediamine, N1-[3-(triethoxysilyl)propyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4074647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5089-72-5 | |
Record name | N-(β-Aminoethyl)-γ-aminopropyltriethoxysilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5089-72-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Ethanediamine, N1-(3-(triethoxysilyl)propyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005089725 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Ethanediamine, N1-[3-(triethoxysilyl)propyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2-Ethanediamine, N1-[3-(triethoxysilyl)propyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4074647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[3-(triethoxysilyl)propyl]ethylenediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.460 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-(3-Triethoxysilylpropyl)ethylenediamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HZ4EXB3ESF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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